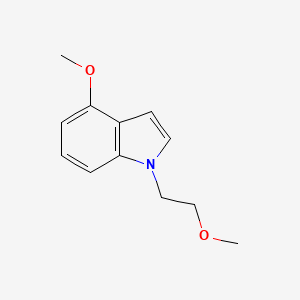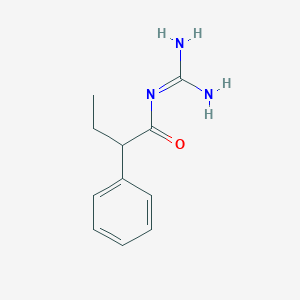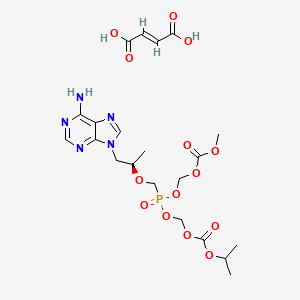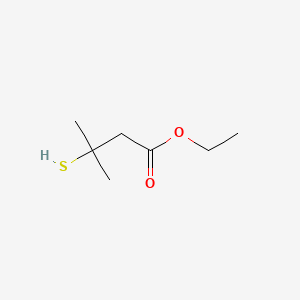![molecular formula C19H21N5O9S2 B13846162 7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid](/img/structure/B13846162.png)
7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7beta-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid is a complex organic compound belonging to the class of cephalosporin antibiotics. Cephalosporins are a group of β-lactam antibiotics derived from the fungus Acremonium, which was previously known as Cephalosporium. These antibiotics are widely used to treat bacterial infections due to their broad-spectrum activity and resistance to β-lactamase enzymes produced by certain bacteria.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7beta-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid typically involves multiple steps, including the formation of the β-lactam ring, the introduction of the thiazole ring, and the attachment of various functional groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to produce the compound in bulk quantities suitable for pharmaceutical applications.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the β-lactam ring, potentially leading to the opening of the ring and loss of antibiotic activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could lead to ring-opened derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. Researchers explore its synthesis, modification, and potential as a building block for more complex molecules.
Biology
In biological research, the compound is used to study bacterial resistance mechanisms and the development of new antibiotics. Its interactions with bacterial enzymes and cell walls are of particular interest.
Medicine
Medically, the compound is used to treat a variety of bacterial infections. Its broad-spectrum activity makes it effective against both Gram-positive and Gram-negative bacteria.
Industry
In the pharmaceutical industry, the compound is manufactured and formulated into various dosage forms, including tablets, capsules, and injectables, for clinical use.
作用機序
The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria.
類似化合物との比較
Similar Compounds
Cefotaxime: Another cephalosporin antibiotic with a similar structure but different side chains.
Ceftriaxone: Known for its long half-life and broad-spectrum activity.
Cefepime: A fourth-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Uniqueness
7beta-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid is unique due to its specific side chains and functional groups, which confer distinct pharmacokinetic and pharmacodynamic properties. Its resistance to β-lactamase enzymes and broad-spectrum activity make it a valuable antibiotic in clinical settings.
特性
分子式 |
C19H21N5O9S2 |
|---|---|
分子量 |
527.5 g/mol |
IUPAC名 |
(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H21N5O9S2/c1-7(25)32-4-8-5-34-15-11(14(27)24(15)12(8)16(28)29)22-13(26)10(9-6-35-18(20)21-9)23-33-19(2,3)17(30)31/h6,11,15H,4-5H2,1-3H3,(H2,20,21)(H,22,26)(H,28,29)(H,30,31)/b23-10+/t11-,15-/m1/s1 |
InChIキー |
YWJLSGRPSYHXGF-SXAYNGNPSA-N |
異性体SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC(C)(C)C(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O |
正規SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC(C)(C)C(=O)O)C3=CSC(=N3)N)SC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-](/img/structure/B13846102.png)





![(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B13846136.png)




![4-[(5-Chloro-1-benzofuran-2-yl)methyl]piperidine](/img/structure/B13846169.png)
